3-(5-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol
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Overview
Description
3-{5-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including bromine, hydroxyl, and amino groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-{5-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-aminobenzoxazole . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-{5-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s anticancer properties are believed to result from its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 3-{5-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 4-BROMO-2-{(E)-[(3-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)IMINO]METHYL}PHENOL
- 3-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}BENZAMIDE
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H15BrN2O3 |
---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
3-[5-[(5-bromo-2-hydroxyphenyl)methylideneamino]-1,3-benzoxazol-2-yl]naphthalen-2-ol |
InChI |
InChI=1S/C24H15BrN2O3/c25-17-5-7-21(28)16(9-17)13-26-18-6-8-23-20(12-18)27-24(30-23)19-10-14-3-1-2-4-15(14)11-22(19)29/h1-13,28-29H |
InChI Key |
VYQOBCBHJLTGNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC5=C(C=CC(=C5)Br)O)O |
Origin of Product |
United States |
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